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Compound of Interest

Compound Name:
6-Hydroxy-2,3,4-

trimethoxybenzaldehyde

CAS No.: 832-65-5

Cat. No.: B3286623

Get Quote

Executive Summary
6-Hydroxy-2,3,4-trimethoxybenzaldehyde (CAS: Not frequently cited; PubChem CID:

5319402) is a highly functionalized aromatic aldehyde characterized by a specific substitution

pattern: three methoxy groups at positions 2, 3, and 4, and a hydroxyl group at position 6 (ortho

to the aldehyde). This compound serves as a critical building block in the synthesis of

heterocyclic pharmacophores, particularly coumarins, chromones, and porphyrins. Its unique

ortho-hydroxy aldehyde motif facilitates cyclization reactions, making it indispensable for

developing bioactive scaffolds.

This guide distinguishes the specific isomer 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (MP:

63–65 °C) from its isomer 2-Hydroxy-3,4,5-trimethoxybenzaldehyde (MP: 46 °C), clarifying

common nomenclature confusion in the literature.
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IUPAC Name: 6-Hydroxy-2,3,4-trimethoxybenzaldehyde[1][2][3][4]

Alternative Name: 2-Hydroxy-4,5,6-trimethoxybenzaldehyde (based on lowest locant rules,

though less common in specific literature contexts).

Molecular Formula: C₁₀H₁₂O₅

Molecular Weight: 212.20 g/mol

PubChem CID: 5319402[4]

Structural Topology
The molecule features a benzene core with a dense substitution pattern. The aldehyde (CHO)

group at C1 is flanked by a hydroxyl (OH) group at C6 and a methoxy (OMe) group at C2.

Intramolecular Hydrogen Bonding: The C6-OH group forms a strong intramolecular hydrogen

bond with the C1-carbonyl oxygen. This interaction stabilizes the planar conformation and

significantly influences the proton NMR shift of the hydroxyl group (typically >11 ppm).

Electronic Environment: The ring is electron-rich due to the donation from three methoxy

groups and the phenol, making the C5 position (the only unsubstituted carbon) susceptible to

electrophilic attack or further functionalization.

Physicochemical Properties[3][4][6][7]
The following data distinguishes 6-Hydroxy-2,3,4-trimethoxybenzaldehyde from its isomers.
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Property Value Notes

Appearance Pale yellow crystalline solid
Typical of polysubstituted

benzaldehydes

Melting Point 63 – 65 °C
Distinct from 2-OH-3,4,5-OMe

isomer (46 °C)

Solubility
Soluble in DCM, CHCl₃, Ethyl

Acetate
Limited solubility in water

TLC R_f 0.52
Solvent: DCM/Hexane (9:[1][2]

[3][4][5]1)

pKa (Predicted) ~8.0 - 9.0
Phenolic OH acidity reduced

by H-bonding

LogP (Predicted) ~1.5 - 1.8 Lipophilic character

Analytical Characterization
Accurate identification requires spectroscopic verification, particularly to differentiate from

regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data based on synthesis in CDCl₃.

¹H NMR (400 MHz, CDCl₃):

δ 12.10 ppm (s, 1H): Chelated Phenolic OH (Downfield shift confirms ortho-relationship to

CHO).

δ 10.10 ppm (s, 1H): Aldehyde CHO.

δ 6.19 ppm (s, 1H): Aromatic H-5. (Singlet indicates no adjacent protons).

δ 4.04, 3.90, 3.79 ppm (s, 3H each): Three distinct OMe environments.[1][2]

¹³C NMR (100 MHz, CDCl₃):
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Carbonyl: δ 192.8 ppm.

Aromatic C-O: δ 162.2, 161.3, 155.6 ppm.

Aromatic C-H: δ 95.4 ppm (C5).[1]

Methoxy Carbons: δ 62.2, 61.4, 56.4 ppm.[1]

Infrared Spectroscopy (IR)
ν ~1638 cm⁻¹: Carbonyl (C=O) stretching. The lower frequency (compared to typical 1700

cm⁻¹) reflects conjugation and intramolecular hydrogen bonding.

ν ~2945 cm⁻¹: C-H stretching (Methoxy).

Synthesis & Production
The most efficient route utilizes 2,3,4-trimethoxyphenol as the precursor. Direct formylation is

achieved via the Rieche Formylation using dichloromethyl methyl ether and titanium

tetrachloride. This method is preferred over Vilsmeier-Haack for electron-rich phenols due to

milder conditions and higher regioselectivity.

Synthetic Pathway (Diagram)

2,3,4-Trimethoxyphenol
(Starting Material)

TiCl4, Cl2CHOMe
DCM, 0°C to RT

 Electrophilic Aromatic
Substitution Titanium Complex

Intermediate
H2O / Ice
Hydrolysis

6-Hydroxy-2,3,4-trimethoxybenzaldehyde
(Target)

 Yield: ~56%

Click to download full resolution via product page

Caption: Rieche formylation pathway converting 2,3,4-trimethoxyphenol to the target aldehyde

via ortho-directed substitution.

Detailed Protocol (Rieche Formylation)
Preparation: In a flame-dried flask under argon, dissolve 2,3,4-trimethoxyphenol (1.0 eq) in

anhydrous Dichloromethane (DCM).
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Lewis Acid Addition: Cool to 0 °C. Add Titanium(IV) chloride (TiCl₄) (2.2 eq) dropwise. The

solution will darken (deep red/purple) due to complexation.

Formylation: Add Dichloromethyl methyl ether (1.1 eq) dropwise.

Reaction: Stir at 0 °C for 15 minutes, then allow to warm to room temperature. Stir for 1–2

hours. Monitor by TLC (DCM/Hexane 9:1).[1][2][3]

Quenching: Pour the reaction mixture carefully onto crushed ice/water to hydrolyze the

intermediate.

Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine,

dry over Na₂SO₄, and concentrate.

Purification: Purify via silica gel column chromatography (Eluent: DCM/Hexane gradient).

Yield: Expect ~56% yield of pale yellow solid (MP 63–65 °C).

Biological Relevance & Applications[6]
Drug Discovery & Pharmacophore Synthesis
The 6-hydroxy-2,3,4-trimethoxy motif is a "privileged structure" for synthesizing coumarins and

chromones.

Khellin Analogues: The compound acts as a precursor for analogues of Khellin, a natural

vasodilator and bronchodilator.

Porphyrin Synthesis: Used in Williamson ether syntheses to create electron-rich porphyrins

for catalytic applications.

Antioxidant Activity: The polyphenolic nature provides radical scavenging capability, relevant

in neuroprotection research.

Isomer Differentiation Logic
Researchers often confuse this compound with 2-Hydroxy-3,4,5-trimethoxybenzaldehyde. The

distinction is critical for structural assignment in natural product isolation.
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6-Hydroxy-2,3,4-trimethoxybenzaldehyde
(Target Compound)

MP: 63-65 °C
Precursor: 2,3,4-Trimethoxyphenol

Key Analytical Difference:
Target has OMe at 2,3,4 relative to CHO
Isomer has OMe at 3,4,5 relative to CHO

2-Hydroxy-3,4,5-trimethoxybenzaldehyde
(Common Isomer)

MP: 46 °C
Precursor: 3,4,5-Trimethoxyphenol

Click to download full resolution via product page

Caption: Structural and physical comparison of the two primary trimethoxy-salicylaldehyde

isomers.

Safety & Handling (SDS Highlights)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation

to carboxylic acids upon air exposure.

Handling: Use standard PPE (gloves, goggles). Work in a fume hood to avoid inhalation of

dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3286623?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/1420-3049/20/4/5409
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272369/
https://www.researchgate.net/publication/275946285_Formylation_of_Electron-Rich_Aromatic_Rings_Mediated_by_Dichloromethyl_Methyl_Ether_and_TiCl4_Scope_and_Limitations
https://caps.ncbs.res.in/GRAYU/plant/Hypericum%20aucheri
https://pdf.benchchem.com/179/Spectroscopic_comparison_of_2_4_5_and_2_3_4_trimethoxybenzaldehyde_isomers.pdf
https://www.benchchem.com/product/b3286623/docs#technical-guide-6-hydroxy-2-3-4-trimethoxybenzaldehyde
https://www.benchchem.com/product/b3286623/docs#technical-guide-6-hydroxy-2-3-4-trimethoxybenzaldehyde
https://www.benchchem.com/product/b3286623/docs#technical-guide-6-hydroxy-2-3-4-trimethoxybenzaldehyde
https://www.benchchem.com/product/b3286623/docs#technical-guide-6-hydroxy-2-3-4-trimethoxybenzaldehyde
https://www.benchchem.com/product/b3286623?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3286623?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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